molecular formula C14H17N3O2 B12924180 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine CAS No. 823795-99-9

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12924180
CAS No.: 823795-99-9
M. Wt: 259.30 g/mol
InChI Key: RZAQGEYBJHFGNZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific structural features and the presence of both methoxy and dimethylamino groups

Properties

CAS No.

823795-99-9

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-methoxy-2-(2-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C14H17N3O2/c1-17(2)14-12(19-4)9-15-13(16-14)10-7-5-6-8-11(10)18-3/h5-9H,1-4H3

InChI Key

RZAQGEYBJHFGNZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1OC)C2=CC=CC=C2OC

Origin of Product

United States

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